(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide
Overview
Description
(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes an acetyl group, a methyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Methylation: The methyl group is added via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
(2S)-1-acetylpyrrolidine-2-carboxamide: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
(2S)-1-methylpyrrolidine-2-carboxamide: Lacks the acetyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness: (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide is unique due to the presence of both acetyl and methyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups can enhance its reactivity and specificity in various chemical and biological contexts.
Properties
IUPAC Name |
(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(11)10-5-3-4-7(10)8(12)9-2/h7H,3-5H2,1-2H3,(H,9,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDXFAYSYVRXMF-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941466 | |
Record name | 1-Acetyl-N-methylpyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19701-85-0 | |
Record name | N-Acetylproline N-methylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019701850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetyl-N-methylpyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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